molecular formula C15H14N4 B2563827 5-Benzhydryl-4H-1,2,4-triazol-3-amine CAS No. 502685-63-4

5-Benzhydryl-4H-1,2,4-triazol-3-amine

Cat. No.: B2563827
CAS No.: 502685-63-4
M. Wt: 250.305
InChI Key: NDAOETAPGHEZNX-UHFFFAOYSA-N
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Description

5-Benzhydryl-4H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C15H14N4 . It is a member of the 1,2,4-triazole family, which are known for their multidirectional biological activity .

Scientific Research Applications

The 1,2,4-triazole derivatives, including compounds like 5-Benzhydryl-4H-1,2,4-triazol-3-amine, are of great interest in scientific research due to their broad range of biological activities. These compounds are studied for their potential in various applications, from pharmaceuticals to materials science.

Applications in Pharmaceutical Development

1,2,4-Triazole derivatives have been explored for their potential in creating new drugs with diverse biological activities. This interest stems from the success of triazole-based drugs in the market, which prompts continuous research into the development of new chemical entities within this class. These compounds are evaluated for anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The need for more efficient preparations that consider green chemistry, energy saving, and sustainability is highlighted, along with the importance of discovering prototypes for emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Industrial and Agricultural Applications

3 and 4-substituted amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in the production of pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to producing heat-resistant polymers, fluorescent products, and ionic liquids for biotechnology, energy, and chemistry sectors. This highlights the versatility of 1,2,4-triazole derivatives beyond pharmaceutical applications, demonstrating their importance in agriculture and material science (Nazarov et al., 2021).

Role in Developing Heat-Resistant and Proton-Conducting Materials

1,2,4-Triazole derivatives, especially those based on 1-vinyl-1,2,4-triazole, show promise for developing proton-conducting fuel cell membranes. These materials improve the basic characteristics of electrolyte membranes, enhancing their thermal stability, electrochemical stability, mechanical strength, morphological stability, and ionic conductivity under anhydrous conditions at elevated temperatures. This demonstrates the potential of 1,2,4-triazole derivatives in the development of advanced materials for energy applications (Prozorova & Pozdnyakov, 2023).

Future Directions

The 1,2,4-triazole scaffold, to which 5-Benzhydryl-4H-1,2,4-triazol-3-amine belongs, is an area of active research due to its significant biological activities . Future research may focus on the synthesis of novel 1,2,4-triazole derivatives, their biological activities, and their potential as therapeutic agents.

Mechanism of Action

Properties

IUPAC Name

5-benzhydryl-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAOETAPGHEZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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